molecular formula C9H7F5O2S B13508539 Ethyl 2,2-difluoro-2-[5-(trifluoromethyl)thiophen-2-yl]acetate

Ethyl 2,2-difluoro-2-[5-(trifluoromethyl)thiophen-2-yl]acetate

Cat. No.: B13508539
M. Wt: 274.21 g/mol
InChI Key: VXRXWPPPIXDNGN-UHFFFAOYSA-N
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Description

Ethyl 2,2-difluoro-2-[5-(trifluoromethyl)thiophen-2-yl]acetate is a fluorinated organic compound with a molecular weight of 2742 g/mol It is characterized by the presence of a thiophene ring substituted with a trifluoromethyl group and an ethyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,2-difluoro-2-[5-(trifluoromethyl)thiophen-2-yl]acetate typically involves the fluorination of thiophene derivatives. One common method is the reaction of ethyl bromodifluoroacetate with thiophene derivatives in the presence of a base, such as potassium carbonate, under an inert atmosphere . The reaction is carried out in a suitable solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the product can be achieved through techniques such as distillation and recrystallization to ensure high purity for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-difluoro-2-[5-(trifluoromethyl)thiophen-2-yl]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like DMSO.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium phosphate.

Major Products

The major products formed from these reactions include substituted thiophenes, sulfoxides, sulfones, and various coupled aromatic compounds, depending on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2,2-difluoro-2-[5-(trifluoromethyl)thiophen-2-yl]acetate is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and physical properties. Its high fluorine content enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C9H7F5O2S

Molecular Weight

274.21 g/mol

IUPAC Name

ethyl 2,2-difluoro-2-[5-(trifluoromethyl)thiophen-2-yl]acetate

InChI

InChI=1S/C9H7F5O2S/c1-2-16-7(15)8(10,11)5-3-4-6(17-5)9(12,13)14/h3-4H,2H2,1H3

InChI Key

VXRXWPPPIXDNGN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC=C(S1)C(F)(F)F)(F)F

Origin of Product

United States

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